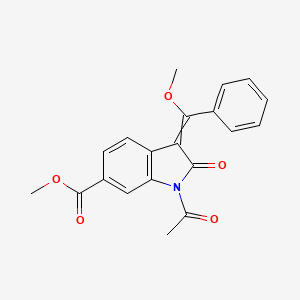

1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone is a complex organic compound belonging to the indolinone family Indolinones are known for their diverse biological activities and are often used in pharmaceutical research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone typically involves multiple steps, starting with the formation of the indolinone core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include acylation, methylation, and esterification to introduce the acetyl, methoxy, and methoxycarbonyl groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different alkyl or aryl groups.

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

Biology: Indolinone derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Indomethacin: Another indolinone derivative with anti-inflammatory properties.

Sunitinib: A tyrosine kinase inhibitor used in cancer treatment.

Zolpidem: A sedative-hypnotic drug used for insomnia.

Activité Biologique

1-Acetyl-3-(1-methoxy-1-phenyl-methylene)-6-methoxycarbonyl-2-indolinone is a complex organic compound belonging to the indolinone family, notable for its diverse biological activities. This compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes treating methyl 2-oxoindoline-6-carboxylate with acetic anhydride at elevated temperatures (around 130 °C). This reaction yields intermediates that can be further processed to isolate the final compound.

Key Reactions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride | Dry ether |

| Substitution | Amines or thiols | Presence of sodium hydride |

The compound exhibits its biological effects primarily through interactions with specific molecular targets such as kinases involved in cell signaling pathways related to inflammation and cancer. By inhibiting certain kinases, it modulates various biological processes, potentially leading to therapeutic effects against proliferative diseases.

Anticancer Activity

Research indicates that indolinones, including this compound, possess significant anticancer properties. Studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in various cancer types.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity suggests potential applications in treating conditions characterized by chronic inflammation.

Case Studies

- Anticancer Studies : In a study evaluating various indolinone derivatives, this compound showed a significant reduction in cell proliferation in breast cancer cell lines with an IC50 value indicating effective potency.

- Anti-inflammatory Effects : Another study focused on the compound's ability to suppress nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition of nitric oxide synthesis, reinforcing its potential as an anti-inflammatory agent.

- Antimicrobial Activity : The compound was tested against several bacterial strains, showing promising antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition of bacterial growth.

Propriétés

Numéro CAS |

1253769-13-9 |

|---|---|

Formule moléculaire |

C20H17NO5 |

Poids moléculaire |

351.4 g/mol |

Nom IUPAC |

methyl (3Z)-1-acetyl-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate |

InChI |

InChI=1S/C20H17NO5/c1-12(22)21-16-11-14(20(24)26-3)9-10-15(16)17(19(21)23)18(25-2)13-7-5-4-6-8-13/h4-11H,1-3H3/b18-17- |

Clé InChI |

IAELOHNWFVWCNO-ZCXUNETKSA-N |

SMILES |

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C(C3=CC=CC=C3)OC)C1=O |

SMILES isomérique |

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)/C(=C(\C3=CC=CC=C3)/OC)/C1=O |

SMILES canonique |

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C(C3=CC=CC=C3)OC)C1=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.